Cornigerine

CAS No.: 6877-25-4

Cat. No.: VC1711257

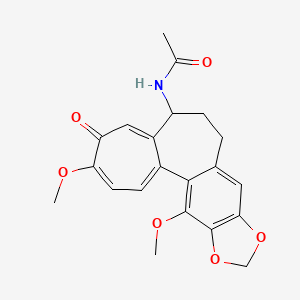

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6877-25-4 |

|---|---|

| Molecular Formula | C21H21NO6 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl)acetamide |

| Standard InChI | InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23) |

| Standard InChI Key | DCYAJVOKJAFSES-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3 |

| Canonical SMILES | CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Cornigerine is structurally identified as 2,3-methylenedioxy-2,3-didemethoxycolchicine, a natural colchicum alkaloid that differs from colchicine through a critical structural modification. The compound's defining characteristic is the replacement of the vicinal 2- and 3-methoxy groups of colchicine with a methylenedioxy bridge, creating a dioxol ring system . This modification produces a fourth ring in the molecular structure, resulting in a unique hybrid architecture that combines structural elements of colchicine, podophyllotoxin, and steganacin .

The structural elucidation of cornigerine resolved earlier confusion about its exact configuration. Initial proposals suggested alternative structures, but comparative studies with synthesized compounds confirmed that natural cornigerine is identical to the 2,3-methylenedioxy compound (referred to as compound 10 in some literature) rather than the previously proposed structure . This was verified through NMR studies where the methylenedioxy protons of natural cornigerine appeared as a singlet at δ 5.96, indicating that both protons were magnetically equivalent .

Physical and Chemical Properties

Cornigerine possesses the following chemical and physical properties:

| Property | Value |

|---|---|

| Chemical Formula | C21H21NO6 |

| Molecular Weight | 383.39 |

| CAS Number | 6877-25-4 |

| Exact Mass | 383.14 |

| Optical Rotation | (-) |

| NSC Number | 358825 |

| DSSTox Substance ID | DTXSID70875308 |

The compound exists in a stereochemically defined form, specifically as the S-isomer, which is critical for its biological activity. It is formally known as N-(4,6,7,8-tetrahydro-3,13-dimethoxy-4-oxoheptaleno[1,2-f] benzodioxol-6-yl)-acetamide,(S)- according to systematic nomenclature . The presence of the methylenedioxy group creates a rigid structural element that contributes to the compound's distinct conformational properties and biological interactions.

Synthesis and Structural Elucidation

The synthesis and structural confirmation of cornigerine have been achieved through multiple approaches. One documented method involves the treatment of colchicine with concentrated sulfuric acid at 80-90°C, which yields 2-demethylcolchicine and a mixture of catecholic colchicines . Similar treatment of 1-demethyl and 3-demethylcolchicine predominantly produces the 1,2-catechol or its 2,3 isomer .

The key step in cornigerine synthesis involves the methylenation of these catecholic intermediates. This reaction is accomplished by alkylation with bromochloromethane, which converts the catechol structure to the methylenedioxy group characteristic of cornigerine . The resulting synthetic product was found to be identical to the natural alkaloid in all respects, confirming its structure as 2,3-methylenedioxy-2,3-didemethoxycolchicine .

NMR studies played a crucial role in structural elucidation, particularly the observation that the methylenedioxy protons in natural cornigerine appear as a singlet, indicating that both protons are indistinguishable by 1H NMR spectroscopy . This contrasts with some synthetic analogs where these protons show different chemical shifts, providing a valuable diagnostic feature for structural verification.

Biological Activity

Interactions with Tubulin

Cornigerine demonstrates significant interactions with tubulin, the primary protein component of microtubules. These interactions closely resemble those of colchicine but with enhanced potency. Specifically, cornigerine has been shown to:

-

Inhibit tubulin polymerization both in the presence and absence of microtubule-associated proteins

-

Inhibit the binding of radiolabeled colchicine to tubulin, suggesting competition for the same binding site

-

Stimulate tubulin-dependent GTP hydrolysis, a characteristic effect of colchicine-site binders

Antimitotic Effects

As a consequence of its tubulin-binding activity, cornigerine exhibits potent antimitotic effects in cellular systems. Studies with L1210 murine leukemia cells demonstrated that cornigerine treatment causes cells to accumulate in metaphase arrest, preventing the completion of cell division . This effect is characteristic of microtubule-targeting agents that disrupt the dynamic assembly and disassembly of the mitotic spindle required for chromosome segregation.

The antimitotic potency of cornigerine surpasses that of colchicine, with cellular studies indicating somewhat higher toxicity against L1210 leukemia cells . This enhanced activity likely stems from the structural modifications that differentiate cornigerine from colchicine, particularly the methylenedioxy bridge that may contribute to improved cellular uptake, reduced efflux, or enhanced binding affinity for tubulin.

Toxicity Profile

Research on the structure-toxicity relationships of colchicine analogs provides insights into the potential toxicity profile of cornigerine. Molecular studies have indicated that methoxyl groups on ring A of colchicine-like compounds may be essential for intestinal injury toxicity related to the ZO-1 protein . The replacement of methoxyl groups at C-2/C-3 with a methylenedioxy bridge in cornigerine represents a significant structural modification that may alter its toxicity profile compared to colchicine .

Comparison with Related Compounds

Relationship to Colchicine

Cornigerine shares many structural and functional similarities with colchicine, from which it is derived. Both compounds contain the characteristic tropolone ring C and the seven-membered B ring that are hallmarks of colchicine alkaloids . The primary structural difference is the replacement of the 2- and 3-methoxy groups of colchicine with a methylenedioxy bridge in cornigerine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume